Cas no 2248392-44-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylate structure
2248392-44-9 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylate
CAS番号:2248392-44-9
MF:C19H14N4O4
メガワット:362.33886384964
CID:5937817
PubChem ID:165732774

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylate 化学的及び物理的性質

名前と識別子

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylate
    • 2248392-44-9
    • EN300-6520620
    • インチ: 1S/C19H14N4O4/c1-2-12-7-9-13(10-8-12)22-11-16(20-21-22)19(26)27-23-17(24)14-5-3-4-6-15(14)18(23)25/h3-11H,2H2,1H3
    • InChIKey: ASLAQXDPAAWJBZ-UHFFFAOYSA-N
    • ほほえんだ: O(C(C1=CN(C2C=CC(=CC=2)CC)N=N1)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

  • せいみつぶんしりょう: 362.10150494g/mol
  • どういたいしつりょう: 362.10150494g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 27
  • 回転可能化学結合数: 5
  • 複雑さ: 581
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 94.4Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6520620-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylate
2248392-44-9 95.0%
0.1g
$640.0 2025-03-14
Enamine
EN300-6520620-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylate
2248392-44-9 95.0%
10.0g
$3131.0 2025-03-14
Enamine
EN300-6520620-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylate
2248392-44-9 95.0%
0.25g
$670.0 2025-03-14
Enamine
EN300-6520620-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylate
2248392-44-9 95.0%
1.0g
$728.0 2025-03-14
Enamine
EN300-6520620-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylate
2248392-44-9 95.0%
0.5g
$699.0 2025-03-14
Enamine
EN300-6520620-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylate
2248392-44-9 95.0%
0.05g
$612.0 2025-03-14
Enamine
EN300-6520620-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylate
2248392-44-9 95.0%
5.0g
$2110.0 2025-03-14
Enamine
EN300-6520620-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylate
2248392-44-9 95.0%
2.5g
$1428.0 2025-03-14

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylateに関する追加情報

Comprehensive Analysis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylate (CAS No. 2248392-44-9)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylate (CAS No. 2248392-44-9) is a highly specialized chemical entity with significant potential in pharmaceutical and material science applications. Its unique molecular structure, combining an isoindole-1,3-dione core with a 1,2,3-triazole moiety, has garnered attention for its versatile reactivity and functional properties. Researchers are increasingly exploring its role in drug discovery, particularly as a bioactive scaffold for targeting enzymes and receptors.

In recent years, the demand for heterocyclic compounds like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl derivatives has surged due to their applications in medicinal chemistry and catalysis. This compound’s 4-ethylphenyl substitution enhances its lipophilicity, making it a candidate for optimizing pharmacokinetic profiles in drug design. Its triazole-carboxylate linkage also offers opportunities for click chemistry modifications, a hot topic in bioconjugation and polymer science.

From an industrial perspective, CAS No. 2248392-44-9 is being investigated for its potential in advanced material synthesis. Its rigid aromatic system and polar functional groups contribute to thermal stability, a critical factor for high-performance polymers. Additionally, its fluorescence properties are under study for sensor development, aligning with the growing interest in smart materials for environmental monitoring.

Environmental and safety considerations are paramount in modern chemical research. While 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylate is not classified as hazardous, its biodegradation pathways and ecotoxicological impact are subjects of ongoing studies. Sustainable synthesis methods, such as microwave-assisted reactions or green solvents, are being explored to minimize waste and energy consumption.

The compound’s nomenclature often raises questions among chemists. The IUPAC name reflects its isoindole-1,3-dione backbone and triazole-carboxylate side chain, while its CAS registry number (2248392-44-9) ensures unambiguous identification in databases. For researchers, understanding its spectroscopic data (e.g., NMR, IR) and crystallographic properties is essential for quality control and application development.

In summary, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylate represents a convergence of pharmaceutical innovation and material science. Its multifaceted applications, from drug intermediates to functional materials, position it as a compound of interest in both academic and industrial settings. Future research will likely focus on scaling its synthesis and expanding its utility in emerging technologies.

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